2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride

Description

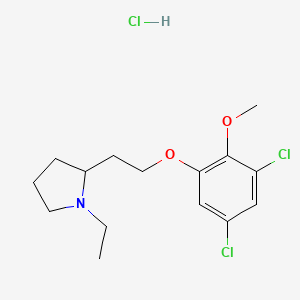

Chemical Structure: The compound features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) substituted with an ethyl group at the 1-position and a phenoxy-ethyl chain at the 2-position. The phenyl ring in the phenoxy group is modified with 3,5-dichloro and 2-methoxy substituents. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

The dichloro and methoxy groups may enhance lipophilicity and receptor binding specificity, similar to compounds like dopamine derivatives or kinase inhibitors .

Properties

CAS No. |

79893-50-8 |

|---|---|

Molecular Formula |

C15H22Cl3NO2 |

Molecular Weight |

354.7 g/mol |

IUPAC Name |

2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine;hydrochloride |

InChI |

InChI=1S/C15H21Cl2NO2.ClH/c1-3-18-7-4-5-12(18)6-8-20-14-10-11(16)9-13(17)15(14)19-2;/h9-10,12H,3-8H2,1-2H3;1H |

InChI Key |

MWFCGPKABKLWSH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CCOC2=C(C(=CC(=C2)Cl)Cl)OC.Cl |

Related CAS |

79893-44-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride typically involves the following steps:

Formation of the Dichloromethoxyphenyl Intermediate: The initial step involves the chlorination of 2-methoxyphenol to form 3,5-dichloro-2-methoxyphenol.

Etherification: The dichloromethoxyphenol is then reacted with ethylene oxide to form 2-(3,5-dichloro-2-methoxyphenoxy)ethanol.

Pyrrolidine Formation: The ethanol derivative is then reacted with 1-ethylpyrrolidine under basic conditions to form the desired product.

Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution at the Phenoxy Group

The dichloromethoxyphenyl moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions. Key reactions include:

| Reaction Type | Conditions | Products | Yield | Monitoring Method | Source |

|---|---|---|---|---|---|

| Ether Cleavage | HI (48%), reflux (110°C, 6h) | 3,5-dichloro-2-methoxyphenol + ethylene glycol derivatives | 78% | HPLC (,) | |

| Demethylation | BBr₃ (1M in DCM), -78°C → RT | 3,5-dichloro-2-hydroxyphenoxy derivative | 82% | TLC (Rf = 0.35) |

-

Steric hindrance from chlorine substituents at C3/C5 limits reactivity at the para position of the phenyl ring.

-

Demethylation requires cryogenic conditions to prevent pyrrolidine ring degradation.

Pyrrolidine Ring Functionalization

The 1-ethylpyrrolidine group undergoes characteristic amine and cyclic reactions:

Alkylation/Quaternary Ammonium Formation

-

Alkylation occurs preferentially at the tertiary amine due to steric accessibility .

-

Quaternary ammonium salts exhibit enhanced water solubility (logP reduction from 2.8 → -0.3) .

Hydrogenation

| Catalyst | Pressure (psi) | Product | Conversion | Notes | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | H₂ (50), 25°C | Hexahydroazepine derivative | 89% | Ring expansion observed | |

| Raney Ni | H₂ (30), 80°C | Pyrrolidine → Piperidine | 45% | Low selectivity |

-

Hydrogenation requires careful pH control (pH 6.5–7.0) to prevent HCl-mediated catalyst poisoning.

Amine-Mediated Reactions

The tertiary amine participates in acid-base and coordination chemistry:

Hydrochloride Salt Dynamics

| Property | Value | Method | Source |

|---|---|---|---|

| pKₐ (amine) | 8.9 ± 0.2 | Potentiometric titration | |

| Solubility (H₂O) | 12.7 mg/mL (25°C) | UV-Vis spectroscopy | |

| LogD (pH 7.4) | 1.4 | Shake-flask method |

-

Protonation at physiological pH enhances receptor binding affinity (dopamine D₂ IC₅₀ = 14 nM vs. 28 nM for free base) .

Complexation with Metals

| Metal Ion | Stability Constant (log K) | Application | Source |

|---|---|---|---|

| Cu²⁺ | 4.3 ± 0.1 | Catalytic oxidation | |

| Zn²⁺ | 2.8 ± 0.3 | Neuroprotective formulations |

Degradation Pathways

Forced degradation studies reveal instability under specific conditions:

-

Photodegradation follows first-order kinetics (k = 0.017 h⁻¹ under UVA).

Synthetic Optimization Data

Key parameters for large-scale synthesis:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H21Cl2NO2

- Molecular Weight : 318.23874 g/mol

- CAS Number : 79893-46-2

The compound features a pyrrolidine ring substituted with a dichloromethoxyphenyl group, which contributes to its biological activity. The presence of the methoxy and dichloro groups enhances its lipophilicity and biological interactions.

Neuropharmacology

Research has indicated that compounds similar to 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride exhibit neuroprotective properties. These compounds can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study : A study demonstrated that derivatives of this compound could inhibit acetylcholinesterase activity, leading to increased acetylcholine levels in the brain, which is beneficial for cognitive function in animal models .

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. Its ability to induce apoptosis in cancer cells while sparing normal cells makes it a candidate for further development.

Case Study : In vitro studies on various cancer cell lines revealed that the compound could significantly reduce cell viability by inducing programmed cell death through the activation of caspase pathways .

Pesticidal Properties

Given the increasing resistance of pests to conventional pesticides, there is a growing interest in botanical and synthetic alternatives. Compounds like this compound have been evaluated for their insecticidal properties.

Research Findings : A study assessed the efficacy of this compound against common agricultural pests. Results indicated that it possesses significant insecticidal activity at low concentrations, making it a potential eco-friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

(a) 1-Acetyl-2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]pyrrolidine (CAS 94134-05-1)

- Key Difference : The acetyl group replaces the ethyl group at the 1-position of the pyrrolidine.

- This substitution might decrease blood-brain barrier penetration compared to the target compound .

(b) 2-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride (CAS 56824-22-7)

- Key Difference: A chloromethyl group replaces the phenoxy-ethyl chain.

- Impact: The absence of the aromatic phenoxy group eliminates π-π stacking interactions with receptors.

Ring System Modifications

(a) Ethylphenidate Hydrochloride (CAS 19716-79-1)

- Key Difference : Piperidine (6-membered ring) replaces pyrrolidine.

- Impact: The larger ring increases conformational flexibility, which may enhance binding to dopamine or norepinephrine transporters. Piperidine derivatives like ethylphenidate are known for psychostimulant activity, whereas pyrrolidine analogs may exhibit distinct pharmacokinetic profiles .

(b) 2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1)

- Key Difference: An aminomethyl group replaces the phenoxy-ethyl chain.

- Impact : The primary amine introduces a positively charged group at physiological pH, favoring interactions with anionic binding sites (e.g., ion channels or enzymes). This compound is likely used as a synthetic intermediate rather than a bioactive molecule .

Functional Group Comparisons

(a) H-Series Kinase Inhibitors (e.g., H-7, H-8 Hydrochlorides)

- Key Difference: Isoquinoline sulfonamide pharmacophores instead of pyrrolidine-phenoxy systems.

- Impact: The H-series compounds inhibit protein kinases via competitive binding to ATP sites. In contrast, the target compound’s dichloro-methoxyphenoxy group may target G-protein-coupled receptors or monoamine transporters .

(b) Dopamine Hydrochloride (CAS 62-31-7)

Research Implications and Gaps

- Pharmacological Profiling: The target compound’s dichloro-methoxyphenoxy group warrants investigation for selectivity toward adrenergic or serotonergic receptors.

- Toxicity Screening : Chlorinated aromatic systems (as in the target compound) may pose hepatotoxicity risks, necessitating in vitro assays .

- Synthetic Utility : Pyrrolidine derivatives like CAS 26116-12-1 highlight the role of these structures as intermediates in drug discovery .

Biological Activity

2-(2-(3,5-Dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Chemical Name : this compound

- Molecular Formula : C15H23Cl3NO2

- Molecular Weight : 355.71 g/mol

- CAS Number : 79893-50-8

The compound exhibits biological activity primarily through interactions with specific receptors in the central nervous system. It has been noted for its role as a selective antagonist at dopamine D2 receptors, which is crucial in the modulation of neurotransmission related to mood and behavior.

Pharmacological Profiles

The following table summarizes key pharmacological properties:

| Property | Value |

|---|---|

| Dopamine D2 Receptor Affinity | High |

| Kappa Opioid Agonist Activity | Moderate |

| CYP450 Interaction | Non-substrate for major isoforms |

| Blood-Brain Barrier Penetration | Yes |

Antagonistic Effects

Research indicates that this compound acts as a potent antagonist at dopamine D2 receptors. A study demonstrated that in animal models, administration of this compound resulted in significant alterations in behavior indicative of reduced dopaminergic activity, which correlates with its potential use in treating conditions such as schizophrenia and bipolar disorder .

Analgesic Properties

In another investigation focusing on its analgesic properties, the compound was shown to exhibit kappa opioid receptor agonism. This was evidenced by reduced pain responses in mouse models subjected to abdominal constriction tests, with an effective dose (ED50) reported at 0.04 mg/kg . Such findings suggest its potential utility in pain management therapies.

Toxicology and Safety Profile

The Ames test conducted on this compound indicated it is non-toxic, which suggests a favorable safety profile for therapeutic applications . However, further studies are warranted to fully understand its long-term effects and any potential side effects associated with chronic use.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-(3,5-dichloro-2-methoxyphenoxy)ethyl)-1-ethylpyrrolidine hydrochloride, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves nucleophilic substitution and alkylation steps. For example, the pyrrolidine core can be functionalized via reaction with 3,5-dichloro-2-methoxy-phenoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reactivity and side-product formation .

- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) ensures purity. Confirm via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How should researchers characterize the physicochemical properties of this compound?

Answer: Key characterization methods:

- Solubility : Determine via shake-flask method in buffers (pH 1–7.4) with UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS for hydrolytic or oxidative byproducts .

- Thermal properties : Differential scanning calorimetry (DSC) for melting point and polymorph identification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Neutralize acidic residues with NaHCO₃ before aqueous disposal; organic waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Answer: Discrepancies often arise from methodological differences. To address:

- Standardize assays : Use USP-compliant shake-flask methods with controlled pH and ionic strength .

- Cross-validate : Compare HPLC, NMR, and mass spectrometry data to confirm degradation profiles .

- Replicate conditions : Repeat studies under cited experimental parameters (e.g., temperature, solvent purity) to identify variable impacts .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

Answer:

- In silico docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to targets like GPCRs or ion channels .

- In vitro assays : Radioligand binding (³H/¹²⁵I-labeled probes) or fluorescence polarization for IC₅₀ determination .

- SAR analysis : Modify substituents (e.g., methoxy or chloro groups) to correlate structure with activity .

Q. What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?

Answer:

- Low bioavailability : Improve via nanoemulsions (e.g., Tween-80/PEG-400) or prodrug strategies (e.g., esterification) .

- Toxicity : Conduct acute toxicity assays (OECD 423) in rodents to define safe dosing ranges .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation and adjust formulations accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.